1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
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Description
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antioxidant Activity
Azetidine derivatives have been studied for their antioxidant properties, which could be useful in pharmaceutical development for conditions associated with oxidative stress .
Computational Chemistry
The reactivity of azetidine derivatives under high temperatures can be visualized using augmented reality technology, providing insights into reaction mechanisms for computational chemistry applications .
Pharmaceutical Development
Azetidine and its derivatives are important pharmacophores in pharmaceutical development, particularly in the synthesis of novel heterocyclic amino acid derivatives .
Synthesis and Reactivity
Recent advances in the synthesis and reactivity of azetidines focus on their application in creating new compounds with potential uses in various fields of chemistry .
Medicinal Chemistry
The synthetic chemistry of azetidine is significant in medicinal chemistry due to their role as amino acid surrogates and potential in peptidomimetic and nucleic acid chemistry .
properties
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-21-12-4-6-14(7-5-12)23(19,20)15-10-17(11-15)16(18)9-13-3-2-8-22-13/h2-8,15H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRXEPGFZOBTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone |
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